
3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride
Übersicht
Beschreibung
3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride is a chemical compound that has been of interest to researchers in many fields. It has the molecular formula C6H8ClN3 and a molecular weight of 157.60 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a propanenitrile group . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.60 . Other physical and chemical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives are key intermediates in synthesizing bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds have significant implications in developing novel materials and chemicals with potential applications ranging from pharmaceuticals to agrochemicals (Dawood, Farag, & Ragab, 2004).
Catalytic Applications
The use of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride derivatives in catalysis has been reported. For example, ZnFe2O4 nanoparticles, used as a catalyst in the synthesis of pyrazole derivatives, demonstrate the potential of these compounds in facilitating environmentally friendly chemical reactions (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).
Antimicrobial and Antioxidant Agents
Some derivatives of this compound have been synthesized and evaluated as potential antimicrobial and antioxidant agents. These studies suggest that modifications to the pyrazole core can lead to compounds with useful biological activities (El‐Mekabaty, Etman, & Mosbah, 2016).
Molecular Docking and Quantum Chemical Calculations
This compound derivatives have been subjects of molecular docking and quantum chemical calculation studies. These studies provide insights into the molecular interactions and stability of these compounds, furthering our understanding of their potential applications in drug development and material science (Sivakumar et al., 2020).
Environmental and Material Science Applications
Research has also focused on the environmental and material science applications of pyrazole derivatives, including their roles as corrosion inhibitors and in the development of new materials with unique chemical and physical properties. These studies highlight the versatility and potential utility of this compound in various scientific and industrial contexts (Ouali et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity .
Biochemical Pathways
Similar compounds have been found to affect certain biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been found to exhibit anticancer activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a chemical compound .
Biochemische Analyse
Biochemical Properties
The role of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride in biochemical reactions is not fully understood yet. It is known that pyrazole derivatives can interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that protons migrate either with the help of third parties, such as solvent molecules, or of other pyrazole molecules, in self-assembled complexes
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)propanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCURSMUARDYSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


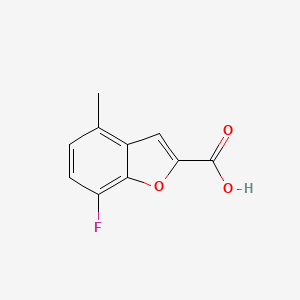
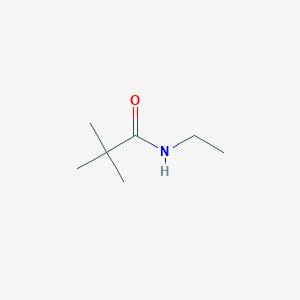
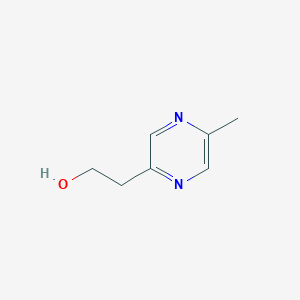
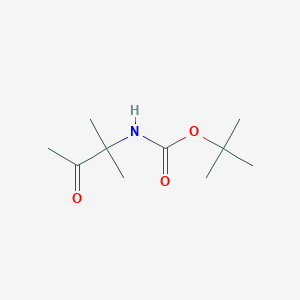
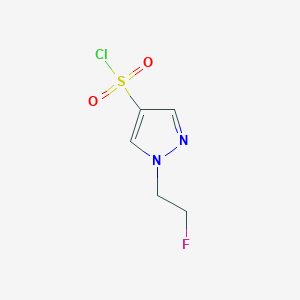


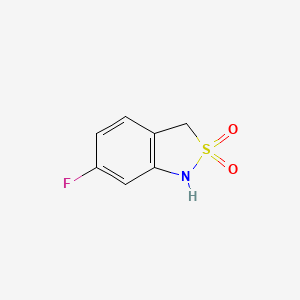
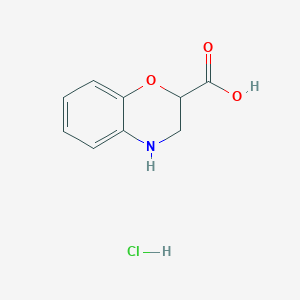
![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)
![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)
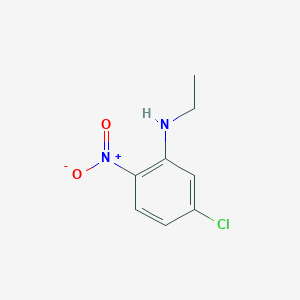
![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)

